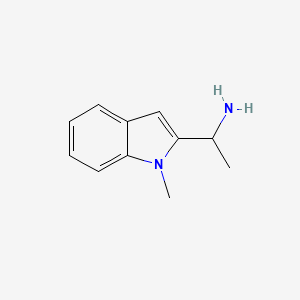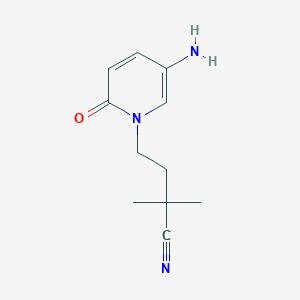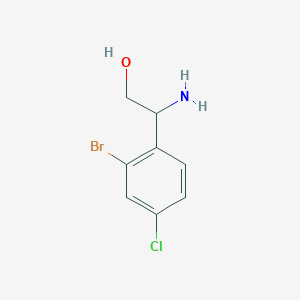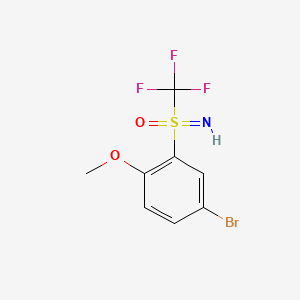
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is a complex organic compound characterized by the presence of bromine, methoxy, imino, and trifluoromethyl groups attached to a lambda6-sulfanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-methoxyphenyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates: Similar in structure but contains antimony instead of sulfur.
Bis(μ3-2-oxybenzaldoximato-O,O′,N)-(μ2-oxo)-bis(5-bromo-2-methoxyphenyl)antimony: Another related compound with antimony and different functional groups.
Uniqueness
(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H7BrF3NO2S |
|---|---|
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
(5-bromo-2-methoxyphenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-15-6-3-2-5(9)4-7(6)16(13,14)8(10,11)12/h2-4,13H,1H3 |
Clé InChI |
UXSHIOBRKAUDNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


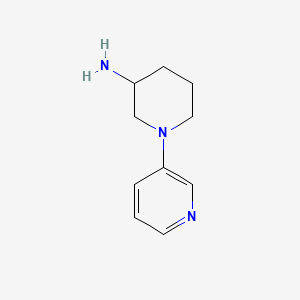
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
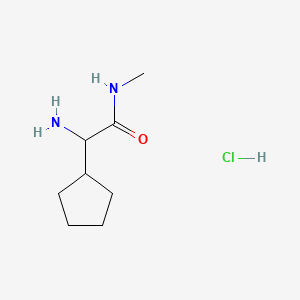
![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)


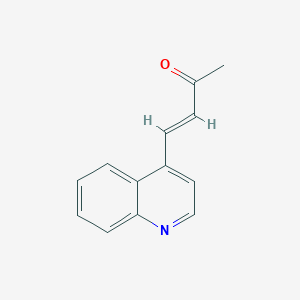

![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
